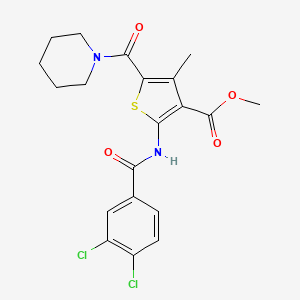
3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,6-Dibromo-9-phenyl-9H-4,9’-bicarbazole is an organic compound with the molecular formula C24H13Br2N. It is a derivative of carbazole, a heterocyclic aromatic compound. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6-Dibromo-9-phenyl-9H-4,9’-bicarbazole typically involves the bromination of 9-phenyl-9H-carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions usually involve refluxing the reactants in a suitable solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
3’,6-Dibromo-9-phenyl-9H-4,9’-bicarbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, solvents like ether or THF, and temperatures around 0-25°C.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or dichloromethane, and temperatures around 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or THF, and temperatures around 0-25°C.
Major Products
Substitution: Various substituted carbazole derivatives.
Oxidation: Quinone derivatives.
Reduction: 9-phenyl-9H-carbazole.
Scientific Research Applications
3’,6-Dibromo-9-phenyl-9H-4,9’-bicarbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3’,6-Dibromo-9-phenyl-9H-4,9’-bicarbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dibromo-9-phenylcarbazole
- 3,6-Dibromo-9-(4-octoxyphenyl)carbazole
- N-(4-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy)phenyl)acetamide
Uniqueness
3’,6-Dibromo-9-phenyl-9H-4,9’-bicarbazole is unique due to its specific bromination pattern and phenyl substitution, which confer distinct electronic and steric properties. These properties make it particularly valuable in the synthesis of advanced materials and in various research applications .
Properties
Molecular Formula |
C30H18Br2N2 |
|---|---|
Molecular Weight |
566.3 g/mol |
IUPAC Name |
3-bromo-5-(3-bromocarbazol-9-yl)-9-phenylcarbazole |
InChI |
InChI=1S/C30H18Br2N2/c31-19-13-15-26-23(17-19)22-9-4-5-10-25(22)34(26)29-12-6-11-28-30(29)24-18-20(32)14-16-27(24)33(28)21-7-2-1-3-8-21/h1-18H |
InChI Key |
CYQPRYVDTQHGEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=CC=C3)N4C5=C(C=C(C=C5)Br)C6=CC=CC=C64)C7=C2C=CC(=C7)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





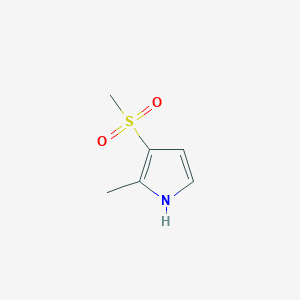

![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11780544.png)
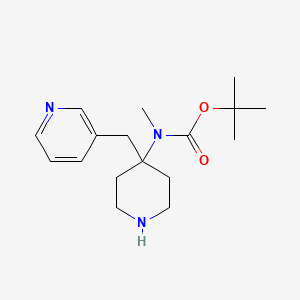
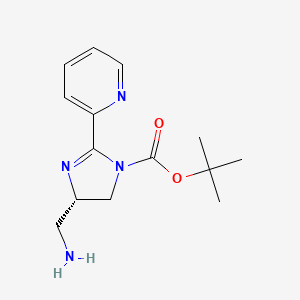
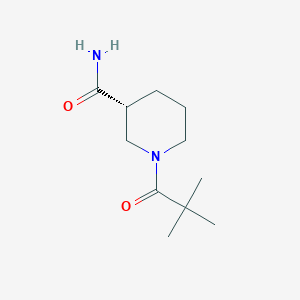
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile](/img/structure/B11780573.png)
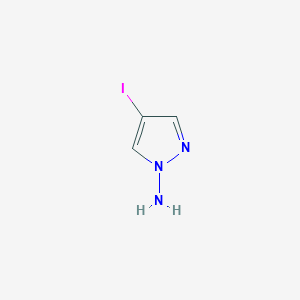
![2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11780581.png)
